molecular formula C15H16O B11989151 1,2-Diphenyl-2-propanol CAS No. 5342-87-0

1,2-Diphenyl-2-propanol

Cat. No.: B11989151
CAS No.: 5342-87-0
M. Wt: 212.29 g/mol
InChI Key: QRKNKDBJZVZQNE-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-propanol: is an organic compound with the molecular formula C15H16O . It is a secondary alcohol characterized by the presence of two phenyl groups attached to the second carbon of a propane chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diphenyl-2-propanol can be synthesized through the Grignard reaction . This involves the reaction of phenylmagnesium bromide with acetone . The reaction typically proceeds as follows:

    Phenylmagnesium bromide: is prepared by reacting with in anhydrous .

  • The resulting Grignard reagent is then reacted with acetone to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Grignard reaction remains a fundamental approach in both laboratory and industrial settings due to its efficiency and reliability.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form using oxidizing agents such as or .

    Reduction: It can be reduced to form using reducing agents like .

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents.

Major Products:

    Oxidation: 1,2-Diphenyl-2-propanone.

    Reduction: 1,2-Diphenylpropane.

    Substitution: Depending on the substituent introduced, various derivatives of this compound.

Scientific Research Applications

1,2-Diphenyl-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studies involving alcohol metabolism and enzymatic reactions.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-propanol involves its interaction with various molecular targets and pathways:

    Enzymatic Reactions: It can act as a substrate for enzymes involved in alcohol metabolism, such as .

    Oxidation-Reduction Reactions: It participates in redox reactions, influencing cellular redox states and metabolic pathways.

Comparison with Similar Compounds

    1,2-Diphenylethanol: Similar structure but with an ethyl chain instead of a propyl chain.

    1,2-Diphenyl-2-propanone: The oxidized form of 1,2-Diphenyl-2-propanol.

    2-Phenyl-2-propanol: Lacks one phenyl group compared to this compound.

Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

1,2-diphenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QRKNKDBJZVZQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031541
Record name 1,2-Diphenyl-2-propanol
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Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Aldrich MSDS]
Record name 1,2-Diphenyl-2-propanol
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CAS No.

5342-87-0
Record name Benzeneethanol, alpha-methyl-alpha-phenyl-
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